molecular formula C9H7F2NO B2962859 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile CAS No. 1695947-84-2

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Cat. No. B2962859
M. Wt: 183.158
InChI Key: GWHGEJLQCQCFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,5-Difluorophenyl)-2-methoxyacetonitrile” likely belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C≡N). The “2-(3,5-Difluorophenyl)” part indicates the presence of a phenyl ring (a cyclic group of atoms with the formula C6H5) with fluorine atoms at the 3rd and 5th positions . The “-2-methoxyacetonitrile” part suggests the presence of a methoxy group (-OCH3) and a nitrile group attached to the second carbon atom .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies in the field of organic synthesis and reactivity often explore the properties of compounds with similar structural features to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. For instance, the synthesis and examination of spectral properties of 2,2′-bithienyl derivatives with carbonyl-containing substituents reveal insights into the absorption and fluorescence of molecules with complex aromatic systems, which could be analogous to the fluorescence and photophysical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile under similar conditions (Lukes et al., 2013).

Catalytic Processes and Mechanistic Insights

The exploration of catalytic processes and the mechanisms underlying chemical transformations provide a foundation for understanding how compounds like 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile might behave in synthetic applications. Research into the catalytic use of selenium electrophiles in cyclizations, for example, demonstrates the potential for novel reaction pathways and the synthesis of complex molecules, highlighting the role that specific functional groups play in facilitating or directing chemical reactions (Browne, Niyomura, & Wirth, 2007).

Material Science and Functional Applications

In the realm of material science, the investigation of molecular structures similar to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile can inform the development of new materials with desirable optical, electronic, or chemical properties. For example, the study of nonfullerene polymer solar cells based on main-chain twisted low-bandgap acceptors showcases the role of specific molecular modifications in achieving high power conversion efficiencies, suggesting potential applications of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile in photovoltaic materials or other energy-related applications (Wang et al., 2018).

Analytical and Sensor Technologies

The development of chemosensors for the detection of metal ions or other analytes is another area where compounds with similar functionalities to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile may find application. Research into photochromic diarylethenes with phenyl-linked rhodamine B units, for instance, illustrates the potential for using such compounds in the construction of fluorescence switches and logic gates, or as naked-eye chemosensors for metal ions in environmental or biological contexts (Pu et al., 2015).

Future Directions

The future directions for “2-(3,5-Difluorophenyl)-2-methoxyacetonitrile” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(3,5-difluorophenyl)-2-methoxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9(5-12)6-2-7(10)4-8(11)3-6/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHGEJLQCQCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.